![molecular formula C19H19N5O2S B6443875 5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile CAS No. 2549055-48-1](/img/structure/B6443875.png)
5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Molecular Structure Analysis
The molecular structure of benzothiazoles typically includes a benzene ring fused with a thiazole ring . The exact structure of your compound would depend on the specific locations and orientations of the additional groups attached to this base structure .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, depending on the functional groups attached to the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are crystalline solids with varying degrees of solubility in water and organic solvents .Wirkmechanismus
Target of Action
The primary target of this compound is URAT1, a protein involved in uric acid reabsorption in the kidneys . URAT1 plays a crucial role in maintaining the balance of uric acid in the body.
Mode of Action
This compound acts as a selective inhibitor of URAT1 . By inhibiting URAT1, it prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine .
Biochemical Pathways
The inhibition of URAT1 disrupts the uric acid reabsorption pathway in the kidneys. This leads to a decrease in the concentration of uric acid in the blood, thereby potentially alleviating conditions associated with hyperuricemia, such as gout .
Result of Action
The primary molecular effect of this compound is the inhibition of URAT1, leading to increased uric acid excretion . On a cellular level, this can result in a decrease in intracellular uric acid concentrations in kidney cells. The overall effect is a reduction in blood uric acid levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-17-4-2-3-5-18(17)27(25,26)22-19)15-8-10-24(11-9-15)16-7-6-14(12-20)21-13-16/h2-7,13,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUSCHXYIDAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CN=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.